

A Technical Guide to the Molecular Structure and Biological Activity of Heptaphylline

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Compound of Interest

Compound Name: *Heptaphylline*

Cat. No.: B100896

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaphylline is a naturally occurring carbazole alkaloid predominantly isolated from plant species of the *Clausena* genus, such as *Clausena heptaphylla*.^{[1][2]} As a member of the carbazole class of compounds, it features a tricyclic aromatic structure. This molecule has garnered significant interest in pharmacological research due to its diverse and potent biological activities.^[2] Notably, studies have highlighted its anticancer properties, demonstrating an ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death.^{[1][2]} Research has shown efficacy in models of pancreatic, colon, and bladder cancer.^{[1][2]} This guide provides a comprehensive overview of **Heptaphylline**'s molecular structure, quantitative bioactivity, and the experimental protocols used to elucidate its function, serving as a technical resource for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

Heptaphylline is characterized by a carbazole core functionalized with a hydroxyl group, an aldehyde group, and a prenyl side chain. These features are crucial for its biological interactions and physicochemical characteristics.

Property	Value	Source(s)
IUPAC Name	2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde	[3]
Chemical Formula	C ₁₈ H ₁₇ NO ₂	[3][4]
Molecular Weight	279.34 g/mol	[4]
CAS Number	17750-35-5	[2][3][4]
Physical Description	Solid	[3]
Melting Point	171 - 172 °C	[3]
SMILES	CC(C)=CCC1=C2NC3=CC=C C=C3C2=CC(C=O)=C1O	
InChIKey	ICYHRFZZQCYWNF- UHFFFAOYSA-N	[2][3]

Biological Activity and Mechanism of Action

Heptaphylline exhibits significant bioactivity, primarily investigated for its anticancer effects. Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of key signaling pathways that regulate cancer cell survival and metastasis.

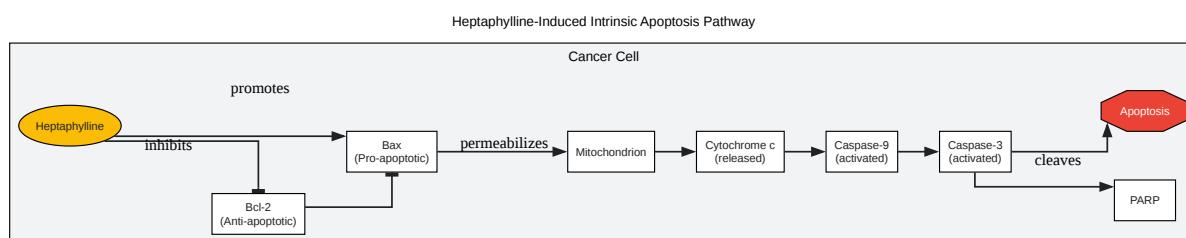
Anticancer Activity

Heptaphylline has demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including pancreatic, colon, and bladder cancers.[1][5] A key aspect of its anticancer activity is its ability to induce apoptosis, or programmed cell death.[1][2] In pancreatic cancer cells, **Heptaphylline** treatment leads to the inhibition of cell proliferation, migration, and invasion.[1][6][7]

The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] **Heptaphylline** treatment results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane

potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][7] Cytochrome c release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, which execute the apoptotic program by cleaving key cellular substrates like PARP (poly (ADP-ribose) polymerase).[1][5]

Furthermore, in human colon adenocarcinoma cells, **Heptaphylline** has been shown to inhibit the Akt/NF-κB (p65) signaling pathway, which is critical for cell survival and proliferation.[5][8] By suppressing the activation of Akt and its downstream target NF-κB, **Heptaphylline** downregulates the expression of anti-apoptotic proteins such as XIAP and survivin, further sensitizing cancer cells to apoptosis.[5][8]



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Heptaphylline's pro-apoptotic signaling cascade.

Quantitative Bioactivity Data

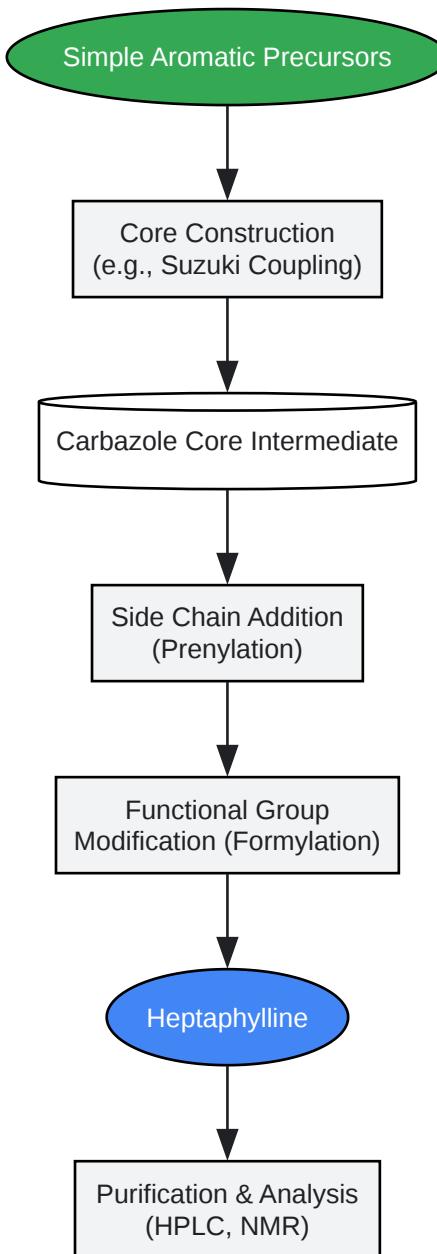
The cytotoxic and anti-proliferative efficacy of **Heptaphylline** and its derivatives is quantified by the half-maximal inhibitory concentration (IC_{50}), representing the concentration required to inhibit 50% of a biological process. Lower IC_{50} values indicate higher potency.

Cell Line / Organism	Cell Type	Activity	IC ₅₀ Value (μM)	Source(s)
PANC-1	Human Pancreatic Carcinoma	Anti-proliferative	12	[1] [2] [7]
Other Pancreatic	Human Pancreatic Carcinoma	Anti-proliferative	12 - 16	[1]
H6c7	Normal Human Pancreatic Duct	Cytotoxicity	~80	[1] [7]
HT-29	Human Colon Adenocarcinoma	Cytotoxicity	46.72 (at 48h)	[8]
RT4	Human Bladder Cancer	Anti-proliferative	25	[9]
Hs172.T	Normal Human Bladder	Cytotoxicity	95	[9]
NCI-H187 (Derivative Ih)	Human Small Cell Lung Cancer	Cytotoxicity	0.02	[10]
KB (Derivative Ih)	Human Oral Carcinoma	Cytotoxicity	0.17	[10]
Vero (Derivative Ih)	Normal Monkey Kidney	Cytotoxicity	66.01	[10]

Synthesis and Experimental Protocols

Heptaphylline can be obtained through extraction from natural sources or via chemical synthesis.^[1] The first total synthesis was reported in 1972, and modern synthetic routes often employ methods like Suzuki–Miyaura coupling and benzyne-mediated cyclization to construct the carbazole core.^[2]

General Logical Workflow for Heptaphylline Synthesis

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*High-level logical workflow for **Heptaphylline** synthesis.*

Experimental Protocols

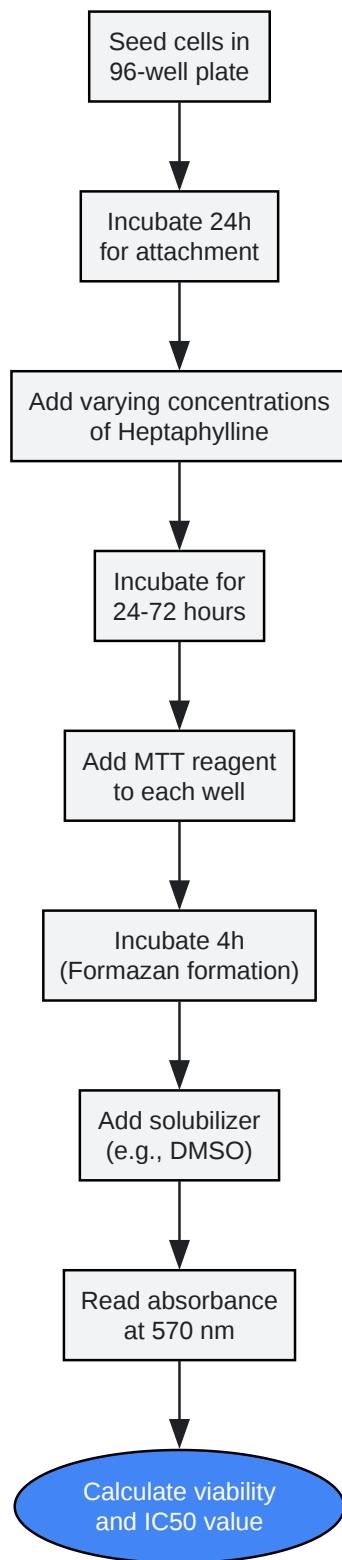
Detailed methodologies are essential for the accurate assessment of **Heptaphylline**'s biological effects. Below are protocols for key experiments cited in the literature.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

- Objective: To determine the IC_{50} value of **Heptaphylline** by quantifying its effect on cancer cell viability.
- Methodology:
 - Cell Seeding: Plate cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
 - Drug Treatment: Treat the cells with serially diluted concentrations of **Heptaphylline** (e.g., 0-160 μ M) and a vehicle control.[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
 - MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]
 - Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.[11]
 - Absorbance Measurement: Measure the optical density of the solution using a microplate reader at a wavelength of 570 nm.[11]
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value using dose-response curve analysis.

Experimental Workflow for MTT Assay

[Click to download full resolution via product page](#)*Step-by-step workflow for the MTT cell viability assay.*

Protocol 2: DAPI Staining for Apoptosis Detection

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13][14]

- Objective: To qualitatively assess the induction of apoptosis in cells treated with **Heptaphylline**.
- Methodology:
 - Cell Culture: Grow cells on coverslips in a culture dish and treat with desired concentrations of **Heptaphylline** for 24 hours.[1]
 - Fixation: Wash the cells twice with cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]
 - Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative. [13]
 - Staining: Add DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.[13][15]
 - Final Wash: Wash the cells twice with PBS to remove excess DAPI.[13]
 - Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium.[13] Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will display condensed, fragmented, and brightly stained nuclei compared to the uniformly stained, round nuclei of normal cells.[13][14]

Conclusion

Heptaphylline is a promising natural product with a well-defined molecular structure and significant, multifaceted biological activities. Its ability to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2 family and Akt/NF- κ B, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[1][5] The quantitative data reveal a favorable therapeutic window, with

significantly higher cytotoxicity towards cancer cells compared to normal cells.^[1] The established protocols for its synthesis and biological evaluation provide a solid foundation for further preclinical and clinical investigation. Future research, including the synthesis of novel derivatives and in-depth mechanistic studies, will be crucial to fully realize the therapeutic potential of **Heptaphylline**.^{[1][10]}

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